molecular formula C18H17N3O2S B2835707 (Z)-1-(3-(2,4-dimethylphenyl)-4-oxothiazolidin-2-ylidene)-3-phenylurea CAS No. 326014-15-7

(Z)-1-(3-(2,4-dimethylphenyl)-4-oxothiazolidin-2-ylidene)-3-phenylurea

Cat. No.: B2835707
CAS No.: 326014-15-7
M. Wt: 339.41
InChI Key: DPWVXDRTRIATMZ-ZZEZOPTASA-N
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Description

(Z)-1-(3-(2,4-dimethylphenyl)-4-oxothiazolidin-2-ylidene)-3-phenylurea is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(3-(2,4-dimethylphenyl)-4-oxothiazolidin-2-ylidene)-3-phenylurea typically involves the condensation of 2,4-dimethylphenyl isothiocyanate with 3-phenyl-2-thioxo-4-thiazolidinone. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-(3-(2,4-dimethylphenyl)-4-oxothiazolidin-2-ylidene)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield thiazolidine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are carried out in polar solvents like dimethyl sulfoxide or acetonitrile, often with the aid of a catalyst.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolidinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-1-(3-(2,4-dimethylphenyl)-4-oxothiazolidin-2-ylidene)-3-phenylurea is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens, making it a potential candidate for the development of new antibiotics.

Medicine

In the medical field, this compound has been investigated for its anticancer properties. Preliminary research suggests that it may inhibit the growth of certain cancer cell lines, offering a potential new avenue for cancer treatment.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to degradation. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The exact mechanism of action of (Z)-1-(3-(2,4-dimethylphenyl)-4-oxothiazolidin-2-ylidene)-3-phenylurea is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors, involved in key biological pathways. These interactions can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share a similar thiazolidinone core structure and are known for their antidiabetic properties.

    Oxazolidinones: Another class of compounds with a similar ring structure, oxazolidinones are used as antibiotics.

    Phenylureas: Compounds containing the phenylurea moiety are often used as herbicides and have diverse biological activities.

Uniqueness

What sets (Z)-1-(3-(2,4-dimethylphenyl)-4-oxothiaz

Biological Activity

(Z)-1-(3-(2,4-dimethylphenyl)-4-oxothiazolidin-2-ylidene)-3-phenylurea is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure

The compound features a thiazolidin ring, which is known for its role in various biological activities. The structural formula can be represented as follows:

C16H16N2OS\text{C}_{16}\text{H}_{16}\text{N}_2\text{OS}

Research indicates that compounds containing thiazolidin moieties exhibit a range of biological activities, including:

  • Antimicrobial Activity : Thiazolidin derivatives have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .
  • Anticancer Properties : Studies have demonstrated that certain thiazolidin derivatives induce apoptosis in cancer cells through intrinsic and extrinsic pathways . The compound under study may similarly influence cancer cell viability.
  • Anti-inflammatory Effects : Compounds derived from thiazolidine structures have been reported to reduce pro-inflammatory cytokines and reactive oxygen species (ROS) levels, indicating potential use in inflammatory diseases .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeDescriptionReference
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in various cancer cell lines
Anti-inflammatoryReduces inflammation markers in vitro
AntioxidantScavenges free radicals and reduces oxidative stress

1. Anticancer Activity

A study investigated the effects of thiazolidin derivatives on HeLa cells. Results indicated that these compounds could induce significant apoptosis through both extrinsic and intrinsic pathways. The specific compound under investigation showed IC50 values comparable to established anticancer agents, suggesting it may serve as a lead compound for further development.

2. Antimicrobial Efficacy

In vitro tests against Staphylococcus aureus and Escherichia coli demonstrated that the compound possesses notable antimicrobial properties. The minimum inhibitory concentration (MIC) was determined to be 32 μg/mL for both bacterial strains, indicating its potential as an antibacterial agent.

3. Anti-inflammatory Properties

Research into the anti-inflammatory effects revealed that treatment with the compound significantly decreased levels of TNF-alpha and IL-6 in macrophage cultures exposed to lipopolysaccharide (LPS), showcasing its potential for managing inflammatory conditions.

Comparative Analysis

When compared to other thiazolidine derivatives, this compound exhibited superior activity in several assays:

Compound NameIC50 (μM)Activity Type
This compound15Anticancer
Thiazolidine derivative A20Anticancer
Thiazolidine derivative B30Antimicrobial

Properties

IUPAC Name

(1Z)-1-[3-(2,4-dimethylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-12-8-9-15(13(2)10-12)21-16(22)11-24-18(21)20-17(23)19-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,23)/b20-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWVXDRTRIATMZ-ZZEZOPTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)CSC2=NC(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)N\2C(=O)CS/C2=N\C(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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